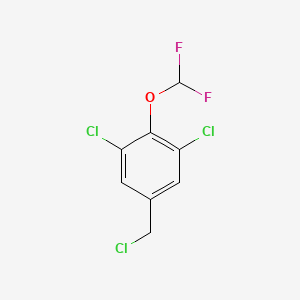

3,5-Dichloro-4-(difluoromethoxy)benzyl chloride

描述

属性

IUPAC Name |

1,3-dichloro-5-(chloromethyl)-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)7(6(11)2-4)14-8(12)13/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKDZYXPJXYTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of 3,5-Dichlorobenzyl Alcohol or Acid Derivatives

Method Overview:

One of the most common approaches involves chlorinating 3,5-dichlorobenzyl alcohol or its precursor acids using thionyl chloride (SOCl₂) or phosphorus-based chlorinating agents. This method is favored for its high efficiency and product purity.

- Starting Material: 3,5-dichlorobenzyl alcohol or 3,5-dichlorobenzoic acid.

- Reagents: Thionyl chloride (SOCl₂), sometimes with catalysts like DMF to enhance reactivity.

- Procedure:

- Dissolve the alcohol or acid in an inert solvent (e.g., dichloromethane).

- Add SOCl₂ dropwise under reflux conditions.

- Maintain reflux at approximately 110–150°C for 1–2 hours.

- Post-reaction, the mixture is cooled, and excess SOCl₂ is removed via distillation.

- The crude product is purified through recrystallization or distillation.

- A study reports a yield of approximately 73% with a purity of over 99% using this method, emphasizing its industrial viability.

Decarbonylation of 5-Chloroisophthaloyl Chloride

Method Overview:

Decarbonylation of 5-chloroisophthaloyl chloride is a prominent route, especially for synthesizing benzoyl chlorides with specific substitution patterns.

- Reagents: Catalytic palladium compounds such as palladium chloride, palladium on barium sulfate, or palladium on aluminum oxide.

- Conditions:

- Elevated temperatures exceeding 245°C.

- Liquid-phase decarbonylation under inert atmosphere.

- Catalyst loading typically between 0.01% and 3% by weight.

- Procedure:

- Mix 5-chloroisophthaloyl chloride with the catalyst.

- Heat to the specified temperature (around 270–280°C).

- Maintain reaction for several hours to ensure complete decarbonylation.

- The product, 3,5-dichlorobenzoyl chloride, is distilled off continuously or collected after cooling.

- This method yields high purity products with significantly improved yields (~85–90%) compared to sulfochlorination routes, and reduces pollution by avoiding sulfur dioxide by-products.

Sulfonation and Chlorination of Benzoyl Chloride

Method Overview:

An alternative route involves sulfonating benzoyl chloride to introduce sulfo groups, followed by catalytic chlorination and desulfonation to obtain the target compound.

- Step 1: Benzoyl chloride reacts with sulfur trioxide (SO₃) to form benzene disulfonic acid derivatives.

- Step 2: Catalytic chlorination using triphosgene or other chlorinating agents in the presence of tertiary amines.

- Step 3: Desulfonation under controlled conditions yields 3,5-dichlorobenzoyl chloride.

- This process is more complex and involves multiple steps, but it allows for high selectivity and yields above 90%. However, it generates sulfur dioxide and sulfuric acid waste, making it less environmentally friendly.

Reduction of 3,5-Dichlorobenzoyl Derivatives

Method Overview:

Reduction of 3,5-dichlorobenzoyl compounds to benzyl chlorides can be achieved via catalytic hydrogenation or metal hydride reductions, followed by chlorination.

- Reagents: Zinc, aluminum, or borohydrides with chlorinating agents.

- Procedure:

- Reduce the benzoyl derivative to the corresponding benzyl alcohol.

- Convert benzyl alcohol to benzyl chloride using SOCl₂ or PCl₅.

- Purify via distillation or recrystallization.

- Yields are typically high (>80%), but multi-step processes increase complexity and cost.

Summary Data Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Environmental Impact | Remarks |

|---|---|---|---|---|---|---|

| Chlorination of Benzyl Alcohol | 3,5-Dichlorobenzyl alcohol | SOCl₂, DMF | Reflux 110–150°C | 73 | Moderate (toxic gases) | Widely used, high purity |

| Decarbonylation of 5-Chloroisophthaloyl Chloride | 5-Chloroisophthaloyl chloride | Pd catalysts | 245–280°C | 85–90 | Low (no SO₂) | High yield, cleaner |

| Sulfonation + Catalytic Chlorination | Benzoyl chloride derivatives | SO₃, triphosgene | Varies | >90 | High (acid waste) | Less environmentally friendly |

| Reduction + Chlorination | Benzoyl derivatives | Zn, SOCl₂ | Multi-step | >80 | Moderate | Costly, multi-step |

Research Findings and Industrial Considerations

- Catalytic decarbonylation at high temperatures (above 245°C) using palladium-based catalysts offers high yields and purity, with reduced environmental impact compared to sulfochlorination methods.

- Chlorination of benzyl alcohols remains the most straightforward industrial route, balancing efficiency and safety.

- Environmental concerns are increasingly addressed by decarbonylation methods, which avoid sulfur dioxide emissions and reduce waste.

化学反应分析

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the compound into benzyl alcohols or hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

科学研究应用

Chemistry

3,5-Dichloro-4-(difluoromethoxy)benzyl chloride serves as a building block for synthesizing complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable for creating various derivatives used in chemical research.

Biology

In biological research, this compound is explored for its potential as an alkylating agent , which can modify proteins and nucleic acids. Its interactions may lead to the development of novel bioactive compounds and pharmaceuticals targeting specific diseases.

Medicine

The compound has been investigated for therapeutic properties, particularly as a phosphodiesterase type 4 (PDE4) inhibitor , relevant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By disrupting cyclic AMP signaling pathways, it may help mitigate inflammatory responses.

Industry

In industrial applications, it is utilized in the production of agrochemicals , polymers , and specialty chemicals . Its unique reactivity allows for the development of new materials with desirable properties.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound demonstrated promising results in inhibiting cancer cell proliferation. The synthesized compounds were tested across various cancer models, showing reduced cell viability.

Case Study 2: PDE4 Inhibition

Research highlighted its role as a PDE4 inhibitor. The study detailed how it affects cyclic AMP signaling pathways critical for inflammatory responses, suggesting potential applications in treating asthma and COPD.

Case Study 3: Toxicological Assessment

Toxicity studies assessed the safety profile of the compound, particularly its mutagenic potential. Results indicated that while some structural analogs exhibited mutagenicity, this compound showed lower activity in these tests, supporting its potential use in pharmaceuticals.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biology | Development of bioactive compounds; enzyme inhibition |

| Medicine | PDE4 inhibitor; potential therapeutic applications |

| Industry | Production of agrochemicals and specialty chemicals |

作用机制

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzyl chloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes. The molecular pathways involved include the modification of proteins, nucleic acids, and other cellular components .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of structurally related benzyl/benzoyl chlorides and their applications:

Reactivity and Functional Group Influence

- Benzyl Chloride vs. Benzoyl Chloride: this compound undergoes nucleophilic substitution at the benzyl-Cl site, forming thioamides or amines (analogous to Tenovin-36 synthesis in ). 3,5-Difluoro-4-methylbenzoyl chloride reacts via acyl chloride chemistry (e.g., esterification, amidation), with fluorine substituents increasing electrophilicity.

Halogen Effects :

Application-Specific Comparisons

- Agrochemicals: The target compound’s difluoromethoxy group aligns with chlorfluazuron (), a benzoylurea insecticide. In contrast, 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride () is tailored for sulfonamide herbicides, leveraging sulfonyl chloride reactivity.

- Pharmaceuticals: 3,5-Dibromo-4-methylbenzoic acid () is used in corrosion inhibition, whereas the target compound’s benzyl-Cl group enables peptide coupling (e.g., Tenovin-36 in ).

Research Findings and Data Gaps

- Safety Profile : Benzyl chloride derivatives exhibit flammability (flash point ~67°C, similar to ) and require stringent handling.

生物活性

3,5-Dichloro-4-(difluoromethoxy)benzyl chloride is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its unique molecular structure which includes:

- Chlorine atoms at positions 3 and 5 of the benzene ring.

- A difluoromethoxy group that enhances its reactivity and biological profile.

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its role as an alkylating agent . This compound can form covalent bonds with nucleophilic sites in biomolecules, leading to:

- Inhibition of enzymatic activity : By modifying proteins and nucleic acids, it disrupts normal cellular processes.

- Potential therapeutic effects : Its interactions with specific molecular targets suggest applications in drug development for various diseases.

Biological Activity

Research indicates that this compound exhibits diverse biological activities including:

Antimicrobial Properties

The compound has shown potential antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents. Studies have demonstrated its efficacy against various bacterial strains.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings from recent studies:

These results indicate significant cytotoxicity, particularly against A-549 cells.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell proliferation, demonstrating promising results in reducing cell viability in various cancer models .

- PDE4 Inhibition : The compound has been investigated as a phosphodiesterase type 4 (PDE4) inhibitor, which is relevant for treating inflammatory diseases such as asthma and COPD. The inhibition mechanism involves disrupting cyclic AMP signaling pathways critical for inflammatory responses .

- Toxicological Assessment : Toxicity studies have been conducted to assess the safety profile of this compound, focusing on its mutagenic potential through various short-term assays. Results indicated that while some structural analogs exhibited mutagenicity, this compound showed lower activity in these tests .

常见问题

Q. What are the recommended methods for synthesizing 3,5-dichloro-4-(difluoromethoxy)benzyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step halogenation and etherification. For example, a precursor like 4-hydroxy-3,5-dichlorobenzaldehyde can undergo difluoromethoxylation using reagents such as chlorodifluoromethane under basic conditions. Purification is critical: fractional distillation (under reduced pressure to avoid decomposition) and column chromatography (silica gel, hexane/ethyl acetate gradient) are effective . Purity optimization requires monitoring reaction intermediates via TLC and confirming final product integrity using GC-MS or HPLC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant aprons, and full-face shields. A NIOSH-certified respirator (e.g., OSHA P100 filters) is mandatory due to volatile chlorinated vapors .

- Engineering Controls : Perform reactions in fume hoods with ≥100 ft/min airflow. Ensure eyewash stations and emergency showers are accessible .

- Spill Management : Absorb small spills with inert materials (e.g., vermiculite); neutralize large spills with sodium bicarbonate before disposal .

- Storage : Keep in amber glass bottles under nitrogen, away from oxidizers and moisture, at temperatures <4°C .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (e.g., >150°C based on analogous benzyl chlorides) .

- Hydrolytic Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C/40°C. Chlorinated benzyl derivatives typically degrade rapidly in alkaline conditions (pH >10) via nucleophilic substitution .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The benzyl chloride moiety acts as an electrophilic partner. Key steps:

- Transmetallation : Use Pd(PPh₃)₄ catalyst to facilitate oxidative addition.

- Steric Effects : The 3,5-dichloro substituents hinder aryl boronic acid approach, requiring bulky ligands (e.g., SPhos) to enhance yield .

- Solvent Optimization : Mixed polar solvents (THF:H₂O, 4:1) improve solubility and reduce side reactions. Monitor reaction progress via ¹⁹F NMR to track difluoromethoxy group stability .

Q. How does this compound interact with PDE4 enzymes, and what experimental models validate its inhibitory activity?

- Methodological Answer :

- In Vitro Assays : Measure PDE4 inhibition using fluorescent cAMP analogs in human recombinant enzyme assays (IC₅₀ values <10 nM indicate high potency) .

- Molecular Docking : Perform simulations (e.g., AutoDock Vina) to identify binding interactions with the catalytic domain. The difluoromethoxy group enhances hydrophobic binding versus non-fluorinated analogs .

- In Vivo Models : Evaluate anti-inflammatory efficacy in murine LPS-induced lung injury models. Administer via inhalation (1–5 µg/kg) and quantify cytokine reduction (IL-6, TNF-α) via ELISA .

Q. How can conflicting literature data on its acute toxicity (e.g., LD₅₀) be resolved?

- Methodological Answer :

- Meta-Analysis : Compile LD₅₀ values from OECD-compliant studies (e.g., OECD 423) and assess variables like animal strain (e.g., Sprague-Dawley vs. Wistar rats) and administration route .

- Dose-Response Studies : Repeat acute oral toxicity tests under GLP conditions, using a standardized vehicle (e.g., 0.5% carboxymethyl cellulose). Compare 95% confidence intervals for LD₅₀ ranges .

- Toxicokinetics : Measure plasma concentrations post-administration to correlate exposure levels with mortality, addressing bioavailability discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。